(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone monohydrochloride is a chiral compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This compound is recognized for its potential therapeutic applications, especially in the development of analgesics and other therapeutic agents. The systematic name reflects its structural features, which include an oxazolidinone ring and an aminophenyl group.
This compound is classified under the category of oxazolidinones, which are known for their antibacterial properties. It is also listed as an impurity reference material in pharmaceutical contexts, particularly related to the drug Zolmitriptan, an antimigraine agent. The molecular formula of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone monohydrochloride is , with a molecular weight of approximately 192.21 g/mol .
The synthesis of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone can be approached through several methods, primarily focusing on the formation of the oxazolidinone ring from appropriate precursors. One common method involves the reaction of 4-aminobenzylamine with a suitable carbonyl compound under acidic conditions to facilitate cyclization into the oxazolidinone structure.
Key steps in the synthesis include:
These reactions typically require careful control of temperature and pH to ensure high yields and purity of the final product.
The molecular structure of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone monohydrochloride features a five-membered oxazolidinone ring with a phenyl group substituted at one position. The stereochemistry at the 4-position is crucial for its biological activity.
The stereochemical configuration significantly influences the compound's pharmacological properties.
(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone can participate in various chemical reactions typical for oxazolidinones:
These reactions are essential for modifying the compound to enhance its pharmacological profile or to synthesize related compounds.
The mechanism of action for (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone primarily involves its interaction with specific biological targets such as receptors or enzymes in the central nervous system. As an analog of Zolmitriptan, it may function by:
Quantitative data on its binding affinity and efficacy compared to established drugs would provide further insights into its therapeutic potential.
The physical properties of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone monohydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone monohydrochloride finds applications in various scientific fields:
(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride is a stereochemically defined heterocyclic compound with the systematic IUPAC name (4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride. Its molecular formula is C₁₀H₁₃ClN₂O₂ and molecular weight is 228.68 g/mol [2] [8]. The compound features an oxazolidinone core—a five-membered heterocyclic ring containing oxygen (O), nitrogen (N), and a carbonyl (C=O) group—with a 4-aminobenzyl substituent at the C4 position and a hydrochloride salt. The (4R) designation specifies the absolute R-configuration at the chiral center (C4), critical for its stereoselective interactions [4] [6].
C1C(NC(=O)O1)CC2=CC=C(C=C2)N.Cl
(indicating protonation of the aniline nitrogen) BSLCGNWSUGHJMV-SBSPUUFOSA-N
(stereospecific R-enantiomer) [2] [6]. Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 139264-67-8 (monohydrochloride); 262857-90-9 (free base R-enantiomer) |
Molecular Formula | C₁₀H₁₃ClN₂O₂ |
Molecular Weight | 228.68 g/mol |
IUPAC Name | (4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one; hydrochloride |
Chiral Center Configuration | R at C4 |
Oxazolidinones emerged as a significant heterocyclic class in the late 20th century due to their antimicrobial potential. The discovery of linezolid (first FDA-approved oxazolidinone antibiotic) highlighted their efficacy against multidrug-resistant Gram-positive pathogens like MRSA and VRE [3]. This spurred interest in structurally modified oxazolidinones, including (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone. Key milestones:
Table 2: Evolution of Key Oxazolidinone Derivatives
Compound | Substituent at C4/C5 | Biological Significance |
---|---|---|
Linezolid | Acetamidomethyl (C5) | Broad-spectrum antibiotic |
(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone | 4-Aminobenzyl (C4) | Chiral synthon; antimicrobial precursor |
Zolmitriptan | Tryptamine-linked | Serotonin agonist (migraine treatment) |
The R-configured oxazolidinone core acts as a chiral controller in stereoselective reactions, leveraging:
Table 3: Chiral Applications of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone
Application | Reaction Type | Product Utility |
---|---|---|
Schiff Base Metal Complexes | Condensation with aldehydes | Zinc sensors; bioactive catalysts |
Evans-like Alkylation | Enolate functionalization | α-Substituted carboxylic acids |
Peptide Incorporation | Amide coupling | Conformationally constrained peptidomimetics |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0